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Introduction
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets

the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor

expressed on key immune cells within the tumor microenvironment (TME).[1][2][3] By blocking

the interaction of TIGIT with its ligands, primarily CD155 (PVR) and CD112 (PVRL2),

ociperlimab aims to reinvigorate the anti-tumor immune response.[2][3] This technical guide

provides an in-depth analysis of ociperlimab's mechanism of action, its impact on the TME, and

a summary of key preclinical and clinical findings, tailored for an audience of researchers,

scientists, and drug development professionals.

Core Mechanism of Action: Reversing Immune
Suppression
Ociperlimab's primary mechanism of action revolves around the blockade of the TIGIT

signaling pathway. TIGIT, expressed on activated T cells, regulatory T cells (Tregs), and natural

killer (NK) cells, acts as a crucial negative regulator of the immune response.[1][4][5] Its

ligands, CD155 and CD112, are often overexpressed on the surface of tumor cells. The

engagement of TIGIT by these ligands triggers a cascade of inhibitory signals that dampen the

cytotoxic activity of T cells and NK cells, and enhance the suppressive function of Tregs,

ultimately allowing the tumor to evade immune destruction.[4][5]
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Ociperlimab physically binds to TIGIT, preventing its interaction with CD155 and CD112.[2][3]

This action has a dual effect on the anti-tumor immune response:

Restoration of Effector Cell Function: By blocking the inhibitory TIGIT signal, ociperlimab

"releases the brakes" on cytotoxic T lymphocytes (CTLs) and NK cells, restoring their ability

to recognize and kill cancer cells.

Shifting the Balance from Inhibition to Activation: The TIGIT pathway is in direct competition

with the co-stimulatory receptor CD226 (DNAM-1), which also binds to CD155 and CD112.

TIGIT has a higher affinity for CD155 than CD226. By blocking TIGIT, ociperlimab allows for

increased binding of CD155 and CD112 to CD226, promoting a co-stimulatory signal that

enhances T cell and NK cell activation.[2][3]

A critical feature of ociperlimab is its intact Fc region, which enables antibody-dependent cell-

mediated cytotoxicity (ADCC).[1][4][5] This allows ociperlimab to mediate the killing of TIGIT-

expressing cells, particularly the highly TIGIT-expressing Tregs, further reducing

immunosuppression within the TME.[1][4][5]

Signaling Pathway and Competitive Dynamics
The interplay between TIGIT and CD226 is a critical control point in the immune response

against tumors. The following diagram illustrates this signaling axis and the mechanism of

ociperlimab.
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Ociperlimab blocks the TIGIT-PVR/PVRL2 inhibitory axis.

Preclinical Evidence of Tumor Microenvironment
Modulation
A pivotal preclinical study published in Frontiers in Immunology in 2022 provided a

comprehensive characterization of ociperlimab's activity. The study demonstrated that

ociperlimab (referred to as BGB-A1217 in the publication) exhibits high-affinity binding to

human TIGIT and effectively blocks the TIGIT/PVR interaction.[4][5]

Quantitative Preclinical Data
Parameter Value Experimental Context

Binding Affinity (KD) 0.135 nM
Surface Plasmon Resonance

(SPR)

IFN-γ Production (IC50) ~10-100 ng/mL In vitro T-cell activation assay

Treg Reduction Dose-dependent In vivo mouse models

NK Cell Activation (%

CD107a+)
Dose-dependent increase

In vitro co-culture with tumor

cells

Key Preclinical Experimental Protocols
T-Cell Activation Assay:

Objective: To assess the ability of ociperlimab to enhance T-cell effector function.

Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were

stimulated to up-regulate TIGIT expression. These pre-stimulated PBMCs were then co-

cultured with target tumor cells (A549 cells engineered to express PD-L1 and a T-cell

engager). Ociperlimab was added at varying concentrations, and the release of interferon-

gamma (IFN-γ) into the culture supernatant was measured by ELISA as a marker of T-cell

activation.[5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
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Objective: To evaluate the Fc-mediated function of ociperlimamab in depleting Tregs.

Methodology: PBMCs from lung cancer patients, which contain TIGIT-expressing Tregs,

were used as target cells. NK cells isolated from healthy donors served as effector cells. The

target and effector cells were co-cultured overnight in the presence of ociperlimab. The

percentage of Treg cells (identified by flow cytometry) remaining in the culture was quantified

to determine the extent of ADCC.[5]

The following diagram illustrates the general workflow for the preclinical ADCC assay.
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Workflow for the preclinical ADCC assay.

Clinical Modulation of the Tumor Microenvironment
Clinical studies have begun to elucidate the pharmacodynamic effects of ociperlimab on the

human TME, primarily through the analysis of peripheral blood samples from patients enrolled

in clinical trials.
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AdvanTIG-105: A Phase 1 Dose-Escalation Study
The AdvanTIG-105 trial (NCT04047862) was a first-in-human, dose-escalation study of

ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced

solid tumors.[6][7] This study provided crucial insights into the safety, tolerability, and

pharmacodynamics of the combination.

Pharmacodynamic Findings from AdvanTIG-105: Pharmacodynamic assessments from the

AdvanTIG-105 study demonstrated several key modulatory effects of ociperlimab on the

peripheral immune compartment:[8]

Treg Reduction: A dose-dependent reduction in the frequency of total Tregs was observed at

higher doses of ociperlimab (900 mg and 1800 mg).[8]

TIGIT Downregulation: Ociperlimab treatment led to the downregulation of TIGIT expression

on Tregs, CD4+, and CD8+ T cells in peripheral blood.[8]

Pro-inflammatory Cytokine Release: An increase in the plasma levels of pro-inflammatory

cytokines and chemokines, including IL-12/23p40, CCL4, CXCL10, IFN-γ, and TNF-α, was

observed following treatment with ociperlimab, both as a single agent and in combination

with tislelizumab.[8]

Quantitative Clinical Data from AdvanTIG-105
Pharmacodynamic Marker Observation Ociperlimab Dose

Total Treg Frequency Decreased over time 900 mg and 1800 mg

TIGIT Expression on T cells Downregulated Multiple doses

Plasma IFN-γ and TNF-α Increased post-combination All doses

Plasma IL-12/23p40, CCL4,

CXCL10
Increased post-monotherapy All doses

Clinical Development and Future Directions
Ociperlimab is being investigated in multiple clinical trials across a range of solid tumors, often

in combination with the anti-PD-1 antibody tislelizumab.
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Overview of Key Clinical Trials
Trial Identifier Phase Patient Population

Investigational
Arms

AdvanTIG-105 1
Advanced Solid

Tumors

Ociperlimab +

Tislelizumab

AdvanTIG-204 2

Limited-Stage Small

Cell Lung Cancer (LS-

SCLC)

1. Ociperlimab +

Tislelizumab +

cCRT2. Tislelizumab +

cCRT3. cCRT

ZSAB-TOP 2
Advanced Biliary Tract

Cancer

Ociperlimab +

Tislelizumab +

Gemcitabine +

Cisplatin

AdvanTIG-204 (NCT04952597): This Phase 2 study in LS-SCLC evaluated the addition of

ociperlimab and tislelizumab to standard concurrent chemoradiotherapy (cCRT).[9][10] While

the addition of immunotherapy showed a trend for improved progression-free survival (PFS)

compared to cCRT alone, the addition of ociperlimab to tislelizumab did not demonstrate a

further significant improvement in efficacy in this setting.[9][10]

ZSAB-TOP (NCT05023109): This single-arm Phase 2 study investigated the combination of

ociperlimab, tislelizumab, and standard chemotherapy in patients with advanced biliary tract

cancer.[11] The study reported a confirmed objective response rate (ORR) of 51.2%.[11]

The following diagram outlines the general design of the AdvanTIG-204 clinical trial.
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AdvanTIG-204 clinical trial design.

Conclusion
Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multifaceted mechanism of

action that goes beyond simple checkpoint blockade. Its ability to not only restore effector T cell

and NK cell function but also to deplete immunosuppressive Tregs through its Fc-competent

design positions it as a potent modulator of the tumor microenvironment. Preclinical data

strongly support its mechanism of action, and early clinical studies have demonstrated its ability

to induce pharmacodynamic changes consistent with immune activation. While the clinical

benefit of adding ociperlimab to PD-1 blockade is still being fully elucidated across different

tumor types and treatment settings, the ongoing and planned clinical trials will provide a clearer

picture of its therapeutic potential. The continued investigation of ociperlimab, both as a

monotherapy and in combination with other immunotherapies, holds significant promise for the

future of cancer treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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